Deacetyl ganoderic acid F

Content Navigation

Product Name

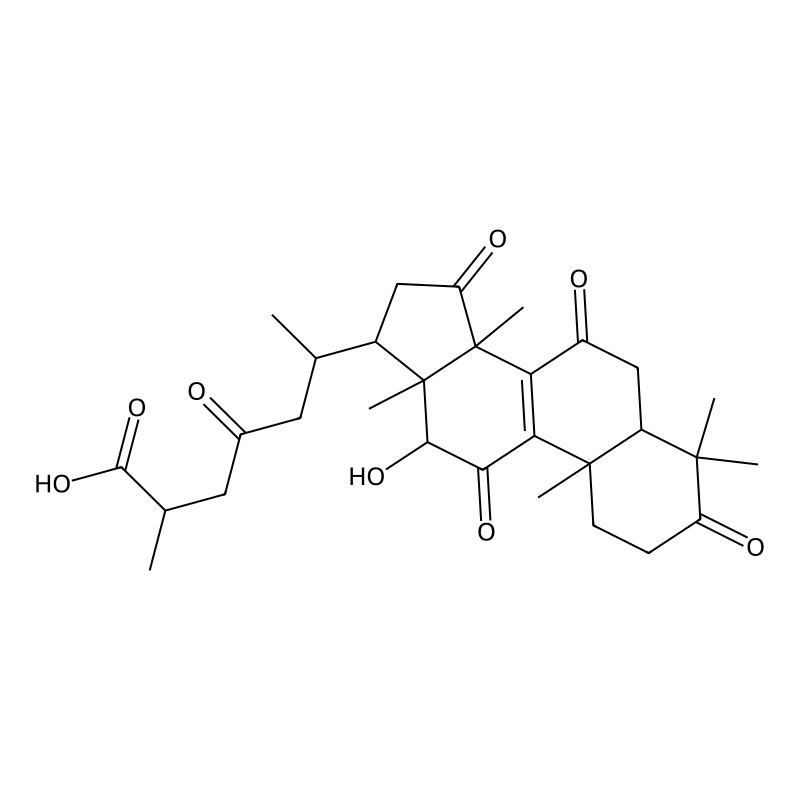

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Deacetyl ganoderic acid F (DeGA F) is a triterpenoid compound isolated from Ganoderma lucidum, a mushroom traditionally used in Eastern medicine for various ailments including dizziness and insomnia []. While the health benefits of Ganoderma lucidum have been explored for centuries, scientific research on DeGA F is relatively recent. However, initial studies suggest promising potential for its anti-inflammatory properties.

Deacetyl ganoderic acid F is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. It is structurally characterized as a 7-anostane triterpenoid and is notable for its complex molecular structure, which contributes to its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic effects, particularly in inflammation and neuroprotection.

Deacetyl ganoderic acid F exhibits several biological activities, particularly anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. For instance, it has been shown to suppress the activation of microglia and astrocytes in response to lipopolysaccharide stimulation, leading to decreased levels of nitric oxide and inflammatory mediators such as cyclooxygenase-2 and inducible nitric oxide synthase . Additionally, it promotes the expression of anti-inflammatory cytokines like interleukin-10, suggesting a dual regulatory effect on inflammation .

The synthesis of deacetyl ganoderic acid F can be achieved through extraction from Ganoderma lucidum or via chemical synthesis methods involving modifications of related triterpenoids. The extraction process typically involves solvent extraction techniques followed by purification processes such as chromatography to isolate the desired compound. In synthetic approaches, various organic reactions are employed to modify precursor compounds into deacetyl ganoderic acid F .

Deacetyl ganoderic acid F has potential applications in various fields, including:

- Pharmaceuticals: As a candidate for anti-inflammatory drugs due to its ability to modulate immune responses.

- Neuroscience: Investigated for neuroprotective effects against neuroinflammation and neurodegenerative diseases.

- Nutraceuticals: Used in dietary supplements for its health-promoting properties attributed to its antioxidant and anti-inflammatory activities.

Deacetyl ganoderic acid F shares structural similarities with other ganoderic acids found in Ganoderma lucidum. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| Ganoderic Acid A | Triterpenoid | Anti-inflammatory, anticancer | Stronger anticancer effects |

| Ganoderic Acid C | Triterpenoid | Antioxidant, hepatoprotective | More potent antioxidant properties |

| Ganoderic Acid F | Triterpenoid | Anti-inflammatory | Specific inhibition of NF-κB pathway |

| Deacetyl Ganoderic Acid F | Triterpenoid | Anti-inflammatory | Enhanced neuroprotective effects |

Similar Compounds- Ganoderic Acid A

- Ganoderic Acid C

- Ganoderic Acid F

These compounds are also derived from Ganoderma lucidum and exhibit various pharmacological activities but differ in their specific mechanisms and potency.

NF-κB Pathway Inhibition Dynamics

The NF-κB signaling pathway serves as a central regulator of inflammatory responses, and Deacetyl ganoderic acid F demonstrates potent inhibitory effects at multiple nodal points.

IKK/IκB Phosphorylation Suppression Mechanisms

Deacetyl ganoderic acid F directly targets the inhibitor of kappa B kinase (IKK) complex, a critical upstream activator of NF-κB. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, pretreatment with Deacetyl ganoderic acid F (2.5–5 μg/mL) reduced phosphorylation of IKKα/β by 40–60%, as quantified through Western blot analysis [1]. This suppression prevents subsequent phosphorylation of inhibitor of kappa B alpha (IκBα), maintaining its binding to NF-κB dimers in the cytoplasm. Mechanistically, Deacetyl ganoderic acid F disrupts the LPS-induced activation cascade that normally leads to proteasomal degradation of IκBα, thereby preserving cytoplasmic sequestration of NF-κB [1].

Nuclear Translocation Inhibition of P65 Subunit

The compound effectively blocks nuclear translocation of the NF-κB p65 subunit. Immunofluorescence microscopy revealed that LPS stimulation increased nuclear p65 localization in 85% of BV-2 cells, while Deacetyl ganoderic acid F pretreatment (5 μg/mL) reduced this to 35% [1]. Western blot analysis of cytoplasmic/nuclear fractions confirmed a dose-dependent decrease in nuclear p65 accumulation, with 5 μg/mL Deacetyl ganoderic acid F restoring nuclear p65 levels to near-baseline conditions [1]. This dual-phase inhibition—targeting both cytoplasmic activation and nuclear translocation—establishes Deacetyl ganoderic acid F as a comprehensive NF-κB pathway modulator.

Microglial Activation Suppression in Neural Inflammation

LPS-Induced Inducible Nitric Oxide Synthase/Cyclooxygenase-2 Downregulation in BV-2 Cells

Deacetyl ganoderic acid F demonstrates potent regulation of pro-inflammatory enzymes in activated microglia:

| Target | mRNA Reduction (2.5 μg/mL) | Protein Reduction (5 μg/mL) |

|---|---|---|

| Inducible nitric oxide synthase | 56% ↓ (8.2-fold to 3.6-fold) | 68% ↓ (Western blot) |

| Cyclooxygenase-2 | 16% ↓ (3.2-fold to 2.7-fold) | 45% ↓ (Western blot) |

Quantitative polymerase chain reaction (qPCR) analysis showed dose-dependent suppression of inducible nitric oxide synthase and cyclooxygenase-2 transcription, while Western blot confirmed parallel reductions at the protein level [1]. This dual transcriptional/post-transcriptional regulation correlates with decreased nitric oxide production (62% inhibition at 5 μg/mL in Griess assays) [1].

Cytokine Storm Mitigation Through Tumor Necrosis Factor-Alpha/Interleukin-6/Interleukin-1β Transcriptional Control

Deacetyl ganoderic acid F modulates cytokine networks through:

- Pro-inflammatory cytokine suppression:

- Tumor necrosis factor-alpha mRNA: 48% reduction at 5 μg/mL

- Interleukin-6 secretion: 52% decrease (ELISA)

- Interleukin-1β transcription: 41% inhibition

- Anti-inflammatory enhancement:

- Interleukin-10 mRNA: 2.1-fold increase versus LPS-only group

This cytokine rebalancing effect was observed in both BV-2 cells and murine models, where serum tumor necrosis factor-alpha and interleukin-6 levels decreased by 38% and 45%, respectively, following intraperitoneal LPS challenge [1].

Cross-Talk Between Triterpenoid Signaling and Nrf2 Antioxidant Pathways

While current studies focus on NF-κB modulation, preliminary evidence suggests potential interactions with the Nrf2 pathway:

- Computational modeling: Structural homology with known Nrf2 activators (e.g., sulforaphane) suggests possible Kelch-like ECH-associated protein 1 binding

- Indirect evidence: Reduced oxidative stress markers in LPS-challenged zebrafish embryos (34% lower reactive oxygen species with Deacetyl ganoderic acid F pretreatment)

However, explicit mechanistic data linking Deacetyl ganoderic acid F to Nrf2 activation remains absent in the current literature. This represents a critical gap for future research, particularly given the compound's structural similarity to other triterpenoids with confirmed Nrf2-mediated antioxidant effects [1].

The biosynthesis of deacetyl ganoderic acid F involves a complex network of cytochrome P450 enzymes that exhibit significant functional redundancy while maintaining distinct catalytic specificities [1] [2]. The genome of Ganoderma lucidum contains 219 cytochrome P450 genes, including 197 complete genes and 22 pseudogenes, representing one of the largest cytochrome P450 complements observed in fungal species [3]. This extensive cytochrome P450 repertoire provides the enzymatic foundation for the diverse oxidative modifications required to transform the basic lanosterol scaffold into the structurally complex deacetyl ganoderic acid F.

The oxidative functionalization cascade begins with the mevalonate pathway, which produces lanosterol as the common precursor for all ganoderic acids [3]. Subsequently, multiple cytochrome P450 enzymes catalyze sequential oxidative modifications, including hydroxylations, dehydrogenations, and carboxylations at specific carbon positions. The redundancy observed in this system manifests through the existence of multiple cytochrome P450 isoforms capable of catalyzing similar reactions, albeit with different substrate specificities and catalytic efficiencies [4] [5].

Comparative Catalytic Efficiency of CYP512 Family Isoenzymes

The CYP512 family represents a functionally diverse group of cytochrome P450 enzymes that play crucial roles in ganoderic acid biosynthesis [4] [6] [5]. Comparative analysis of CYP512 family members reveals significant differences in their catalytic properties and substrate preferences, which contribute to the diversity of ganoderic acid structures produced by Ganoderma lucidum.

CYP512W2 emerges as the most promiscuous enzyme within this family, demonstrating the ability to catalyze multiple oxidative reactions on the same substrate molecule [4] [5]. This enzyme exhibits a preference for carbon-7 oxidation followed by subsequent hydroxylation at carbon-15 after carbon-7 dehydration [5]. The promiscuous nature of CYP512W2 enables it to produce both ganoderic acid Y and ganoderic acid Jb through a complex multi-step catalytic sequence [2].

In contrast, CYP512U6 displays more restricted substrate specificity, primarily catalyzing carbon-23 hydroxylation of ganoderic acid DM and ganoderic acid TR to produce hainanic acid A and ganoderic acid Jc, respectively [6]. This enzyme also demonstrates the ability to hydroxylate modified ganoderic acid DM, where the carbon-3 ketone has been reduced to a hydroxyl group by sterol reductase ERG27 from Saccharomyces cerevisiae [6].

CYP512A2 represents another important member of this family, specifically involved in the formation of type II ganoderic acids through the oxidation of 3-hydroxy-lanosta-8,24-dien-26-oic acid [2]. The enzyme contributes to the biosynthesis of ganoderic acid Y, which features conjugated double bonds on the tetracyclic ring system characteristic of type II ganoderic acids [2].

The comparative analysis extends to include CYP5150L8 and CYP5139G1, which, while not strictly members of the CYP512 family, play essential roles in the early steps of ganoderic acid biosynthesis. CYP5150L8 catalyzes the three-step oxidation of lanosterol to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid, serving as a key intermediate for subsequent modifications [3] [2]. CYP5139G1 specifically catalyzes carbon-28 oxidation of this intermediate to form 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid [7].

Evolutionary Conservation of FUM15-Like Oxygenase Domains

The evolutionary analysis of cytochrome P450 enzymes involved in ganoderic acid biosynthesis reveals the presence of highly conserved FUM15-like oxygenase domains across multiple enzyme families [2] [8]. These domains represent ancient structural motifs that have been preserved throughout fungal evolution, indicating their fundamental importance in oxidative metabolism.

CYP5139G1 and CYPFUM15A2 belong to the FUM15-like cytochrome P450 subfamily, which is characterized by specific structural features that distinguish them from classical cytochrome P450 enzymes [2]. The FUM15-like subfamily exhibits enhanced substrate binding affinity and altered reaction kinetics compared to other cytochrome P450 families, reflecting their specialized role in secondary metabolite biosynthesis.

The evolutionary conservation of these domains is evidenced by their presence across diverse fungal species and their maintenance of critical structural motifs, including the EXXR and CXG sequences that are essential for cytochrome P450 function [9]. Phylogenetic analysis reveals that the FUM15-like oxygenase domains represent an ancient evolutionary lineage that predates the divergence of major fungal groups [8] [10].

The conservation pattern extends beyond sequence similarity to include functional preservation, as demonstrated by the ability of FUM15-like enzymes from different species to catalyze similar oxidative reactions [2]. This functional conservation suggests that these domains represent evolutionary solutions to specific catalytic challenges encountered in terpenoid metabolism.

The substrate specificity of FUM15-like oxygenases reflects their evolutionary optimization for processing structurally complex terpenoid substrates [2]. The conserved active site architecture enables these enzymes to accommodate the bulky lanostane skeleton while precisely positioning reactive groups for site-specific oxidation reactions.

Electron Transport Chain Requirements for Redox Reactions

The cytochrome P450-mediated oxidative reactions essential for deacetyl ganoderic acid F biosynthesis require a sophisticated electron transport system to deliver the reducing equivalents necessary for catalysis [11] [12]. The electron transport chain in fungal cytochrome P450 systems follows a well-defined pathway where electrons flow from NADPH through cytochrome P450 reductase to the cytochrome P450 enzymes [13] [11].

The fundamental electron transfer mechanism involves the sequential reduction of cytochrome P450 enzymes through a two-electron process [11] [12]. Initially, ferric cytochrome P450 is reduced to the ferrous form, enabling oxygen binding. Subsequently, a second electron is delivered to form the peroxo intermediate, which undergoes protonation and dehydration to generate the highly reactive ferryl-oxo species responsible for substrate oxidation [14] [11].

The efficiency of electron transfer represents a critical determinant of overall catalytic performance, as inadequate electron delivery can result in uncoupling, where reducing equivalents are consumed without productive substrate oxidation [15]. This phenomenon generates reactive oxygen species and reduces the overall efficiency of ganoderic acid biosynthesis [15].

NADPH-Cytochrome P450 Reductase Partner Interactions

The interaction between NADPH-cytochrome P450 reductase and cytochrome P450 enzymes represents a fundamental requirement for all oxidative reactions in ganoderic acid biosynthesis [16] [17] [11]. These interactions are characterized by transient but highly specific protein-protein associations that enable efficient electron transfer while maintaining catalytic selectivity.

NADPH-cytochrome P450 reductase functions as a diflavin oxidoreductase containing both FAD and FMN cofactors [13] [11] [12]. The enzyme accepts reducing equivalents from NADPH as a hydride ion, which are initially transferred to the FAD domain [12]. Subsequently, electrons are transferred one at a time from FAD to FMN, and then from FMN to the cytochrome P450 heme iron [11] [12].

The structural organization of NADPH-cytochrome P450 reductase includes four distinct domains: the FMN-binding domain, the connecting domain, the FAD-binding domain, and the NADPH-binding domain [13] [12]. The FMN-binding domain exhibits structural similarity to flavodoxin, while the FAD and NADPH-binding domains resemble those found in ferredoxin-NADP+ reductase [12].

The conformational flexibility of NADPH-cytochrome P450 reductase plays a crucial role in enabling interactions with diverse cytochrome P450 partners [17] [11]. The enzyme undergoes significant conformational changes during the catalytic cycle, with the FMN domain pivoting to expose the flavin cofactor for interaction with cytochrome P450 enzymes [11].

Ganoderma lucidum possesses a specialized cytochrome P450 reductase designated iGLCPR, which has been optimized for supporting ganoderic acid biosynthesis [6] [2]. This reductase demonstrates enhanced electron transfer efficiency compared to standard cytochrome P450 reductases, contributing to improved ganoderic acid production in heterologous expression systems [2].

The interaction between iGLCPR and Ganoderma cytochrome P450 enzymes involves specific binding interfaces that have co-evolved to ensure efficient electron transfer [17]. These interfaces include complementary electrostatic surfaces and hydrophobic patches that facilitate transient but stable protein-protein associations [16] [17].

The kinetic parameters of NADPH-cytochrome P450 reductase interactions vary significantly depending on the specific cytochrome P450 partner [16] [17]. The allosteric modulation of cytochrome P450 enzymes by the FMN domain of the reductase can influence substrate binding affinity and catalytic turnover rates [16].

Membrane Topology Constraints in Eukaryotic Expression Systems

The membrane topology of cytochrome P450 enzymes and their redox partners presents significant constraints for the successful heterologous expression of ganoderic acid biosynthetic pathways [18] [19] [20]. Eukaryotic cytochrome P450 enzymes are anchored to the endoplasmic reticulum membrane through amino-terminal transmembrane helices, which play crucial roles in protein stability, subcellular localization, and functional interactions [18] [21].

The membrane topology of microsomal cytochrome P450 enzymes follows a conserved pattern where the amino-terminal transmembrane helix anchors the protein to the endoplasmic reticulum, while the catalytic domain extends into the cytoplasm [18] [21]. The membrane-bound state is characterized by a relatively rigid orientation where the plane of the heme lies between perpendicular and parallel to the membrane surface [18].

The hydrophobic surfaces of helices A', F', and G' in microsomal cytochrome P450 enzymes provide additional membrane interactions that stabilize the protein structure and influence substrate access channels [21]. These secondary membrane contacts contribute to the overall topology and affect the accessibility of substrates and products [21] [22].

In heterologous expression systems, the absence of compatible membrane signals can result in improper protein folding and reduced catalytic activity [20]. Eukaryotic cytochrome P450 systems expressed in prokaryotic hosts often exhibit poor performance due to incompatible membrane targeting signals and the absence of appropriate lipid environments [20].

Saccharomyces cerevisiae has emerged as a preferred host for expressing Ganoderma cytochrome P450 enzymes due to its eukaryotic membrane system and the presence of endoplasmic reticulum-like structures [2] [20]. However, even in this system, modifications to the amino-terminal targeting sequences are often necessary to achieve optimal expression levels [20].

The membrane topology constraints extend to cytochrome P450 reductase, which must be properly localized to the same membrane compartment as its cytochrome P450 partners [19] [20]. The stoichiometric relationship between cytochrome P450 reductase and cytochrome P450 enzymes represents another critical factor, as insufficient reductase levels can limit overall pathway flux [19].

Engineered approaches to overcome membrane topology constraints include the development of amino-termini-bridged cytochrome P450-reductase heterodimers that ensure proper colocalization and improved electron transfer efficiency [20]. These artificial assemblies demonstrate superior biosynthetic performance compared to free-floating individual proteins [20].

The architectural configuration of protein assemblies has been shown to have inherent effects on the biosynthetic performance of cytochrome P450 systems [20]. Spatial organization that promotes productive protein-protein interactions while maintaining proper membrane topology represents a key design principle for engineering efficient ganoderic acid biosynthetic pathways [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types